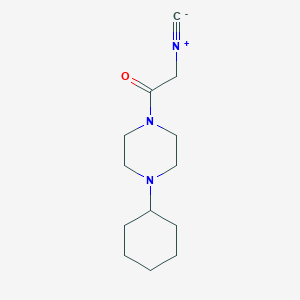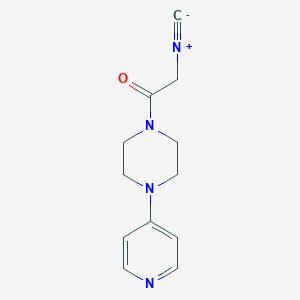
1-Tert-butyl-2-isocyanobenzene
Vue d'ensemble
Description
1-Tert-butyl-2-isocyanobenzene is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure Analysis : Research on similar compounds, such as 2,4,6-Tri-tert-butyl-1,3,5-triphosphabenzene, involves X-ray analysis, photoelectron spectra, and molecular orbital calculations to understand their structure and electronic properties (Gleiter et al., 1998).
Polymer Synthesis : Diamines with bulky tert-butyl substituents, such as 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene, are used to synthesize polyimides with specific properties, including high tensile strength and thermal stability (Liaw & Liaw, 1996).
Spectroscopic Detection and Chemical Reactions : Compounds like 2,4-Di-tert-butyl-6-cyanothionitrosobenzene are investigated for their unique chemical reactions and spectroscopic detection, including cycloadditions and oxidation reactions (Takahashi et al., 1992).
Catalysis and Chemical Transformations : Research on tert-butylbenzene derivatives involves studying their reactions on catalysts like zeolite HBeta, which has implications in hydrocarbon chemistry and secondary reactions of olefins (Sassi et al., 2002).
Battery Technology : Investigations into compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene focus on their application in lithium-ion batteries, particularly in overcharge protection and electrochemical stability (Zhang et al., 2010).
Material Science : The study of solid-solid phase transitions and group rotations in organic solids, such as 1,3,5-tri-tert-butylbenzene, provides insights into the dynamics of molecular groups in relation to solid properties (Beckmann et al., 2017).
Organic Synthesis and Reactivity : Research on arylpalladium halide complexes with tert-butyl phosphine ligands explores their structural characteristics and reactivity, contributing to the field of organic synthesis and catalysis (Stambuli et al., 2002).
Propriétés
IUPAC Name |
1-tert-butyl-2-isocyanobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2,3)9-7-5-6-8-10(9)12-4/h5-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDNUUPUBOAPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Isocyano-1-[4-(2-methoxyethyl)piperazin-1-yl]ethanone](/img/structure/B7890177.png)



![[(2E)-2,4-dimethylhepta-2,6-dienyl] 2-isocyanoacetate](/img/structure/B7890213.png)





